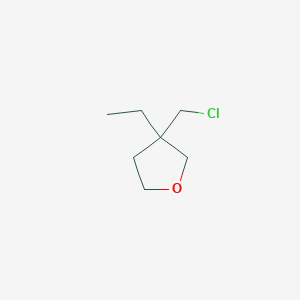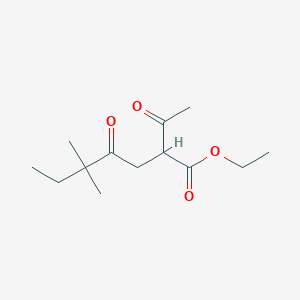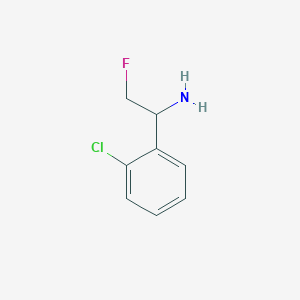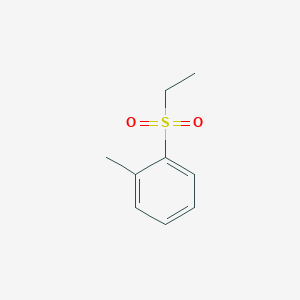
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that contains both bromine and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid typically involves the bromination of an imidazole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated imidazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.
Oxidation Reactions: Imidazole N-oxides are formed.
Reduction Reactions: Hydrogenated imidazole derivatives are obtained.
Aplicaciones Científicas De Investigación
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can enhance the binding affinity to the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of an imidazole ring.
4,5-Dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both bromine atoms and the imidazole ring, which confer specific reactivity and binding properties. This makes it a valuable compound for the synthesis of diverse chemical entities and for applications in various scientific fields.
Propiedades
Fórmula molecular |
C7H8Br2N2O2 |
|---|---|
Peso molecular |
311.96 g/mol |
Nombre IUPAC |
4,5-dibromo-1-propan-2-ylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8Br2N2O2/c1-3(2)11-5(9)4(8)10-6(11)7(12)13/h3H,1-2H3,(H,12,13) |
Clave InChI |
QLZVFCPXUVWDEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C(N=C1C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)


![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)



![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)


![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)

